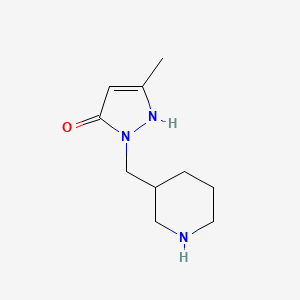![molecular formula C13H17NO B1471358 1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol CAS No. 1785224-21-6](/img/structure/B1471358.png)
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol, commonly referred to as 1-Methyl-2,3-dihydroindole (1-MDI), is an indole derivative that has been used in a variety of scientific applications. 1-MDI is a versatile compound that can be used as a building block in organic synthesis, as a reagent in biological systems, and as a probe for studying the structure and function of proteins.
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Indolyl-Tethered Spiro Compounds : Xu et al. (2021) developed a novel and efficient method for synthesizing indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction involving 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. The process involves alkenylation followed by an intramolecular Friedel-Crafts reaction, showcasing high chemo- and regioselectivity, with the potential for further derivatization of the products (Xu, Yu, Zhang, & Fan, 2021).
Fe(III)-Catalyzed Bicyclization : Li et al. (2018) established a Fe(III)-catalyzed bicyclization of yne-allenones with indoles, leading to the construction of 3-indolyl cyclobutarenes. This method highlights a green protocol using FeCl3 and ethanol, offering a high degree of atom economy and functional group compatibility (Li, Hao, Li, Tu, & Jiang, 2018).
Enantioselective Synthesis of Indolines : Kuang et al. (2018) reported an efficient method for the enantioselective synthesis of tetracyclic indolines with four continuous stereocenters using a three-component formal [2 + 2 + 2] cycloaddition reaction. This method provided tetracyclic indoline derivatives with excellent diastereo- and enantioselectivities, demonstrating the effectiveness of tandem enantiomeric enrichment in asymmetric multicomponent reactions (Kuang, Zhu, Zhou, Wang, Wang, & Tang, 2018).
Biological Activities
Antimicrobial Activity of Schiff Base Complexes : Cukurovalı et al. (2002) synthesized new Schiff base ligands containing cyclobutane and thiazole rings and investigated their antimicrobial activities. Some complexes exhibited significant activity against various microorganisms, highlighting the potential of cyclobutane-containing compounds in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Antitumor Activity of Nortopsentin Analogues : Carbone et al. (2013) synthesized new nortopsentin analogues and evaluated their effects in models of diffuse malignant peritoneal mesothelioma. The compounds showed potent antitumor activity, reducing cell proliferation and inducing apoptosis, which was enhanced in combination with paclitaxel (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(7-3-8-13)10-14-9-6-11-4-1-2-5-12(11)14/h1-2,4-5,15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQQJARJATZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)
![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)
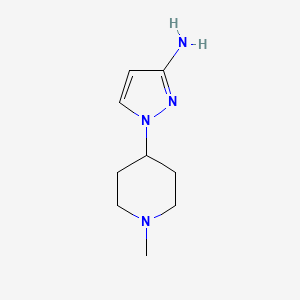
![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)
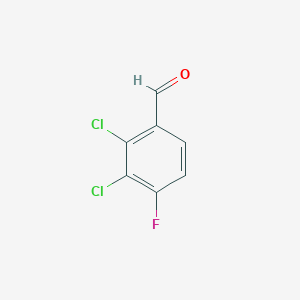
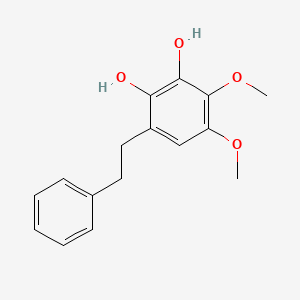

![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
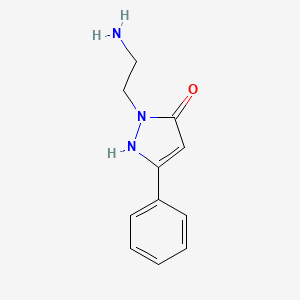
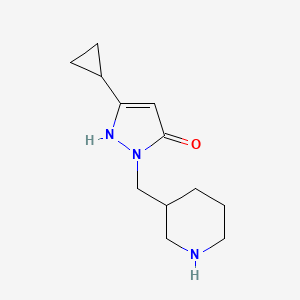
![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
